

pharmacokinetics of Cloperastine Fendizoate

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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

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Pharmacokinetic Parameters of Cloperastine

The table below summarizes the key pharmacokinetic parameters of cloperastine from a 2022 bioequivalence study and earlier research [1] [2].

Parameter	Value (2022 Study)	Additional Context
Time to Peak Plasma Concentration (T~max~)	1–1.5 hours (fasting) [1]	2–4 hours (for levocloperastine, with a 45-min lag time) [2]
Elimination Half-Life (t~1/2~)	23.0 ± 7.7 hours [1]	Multi-compartmental: 0.80h (distribution), 1.68h (elimination), 6.58h (terminal; for levocloperastine) [2]
Area Under the Curve (AUC~0–∞~)	81.0 ± 46.9 h·ng/mL [1]	-
Onset of Action	-	20–30 minutes after oral administration [3]
Duration of Action	-	3–4 hours for a single dose [3]
Apparent Volume of Distribution (V~d~)	-	Terminal: 80 ml/kg; Steady-state: 57 ml/kg (for levocloperastine) [2]

Parameter	Value (2022 Study)	Additional Context
Total Body Clearance (CL)	-	7.5 L/h (for levocloperastine, likely an overestimation) [2]
Protein Binding	-	High (>97% for levocloperastine) [2]

Experimental Protocols from Key Studies

For researchers designing clinical pharmacokinetic studies, the following methodologies from recent literature can serve as a reference.

1. Bioequivalence and Pharmacokinetics Study (2022) [1]

- **Study Design:** A single-center, randomized, open, double-cycle, self-crossover trial.
- **Subjects:** Healthy Chinese volunteers (25 in fasting and 30 in postprandial conditions).
- **Dosage:** A single 10 mg oral dose of cloperastine (as hydrochloride).
- **Blood Sampling:** Collected over 72 hours. Sampling was designed to be denser around the expected T_{max} (1.5–4 hours).
- **Bioanalytical Method:**
 - **Technique:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - **Sample Prep:** Plasma samples underwent protein precipitation.
 - **Validation:** The method was fully validated according to standard guidelines.
- **Data Analysis:** Non-compartmental analysis using WinNonlin software (version 8.3). Primary endpoints for bioequivalence were C_{max} , AUC_{0-72h} , and $AUC_{0-\infty}$.
- **Safety Monitoring:** Assessed via vital signs, physical examination, ECG, laboratory tests, and recording of adverse events.

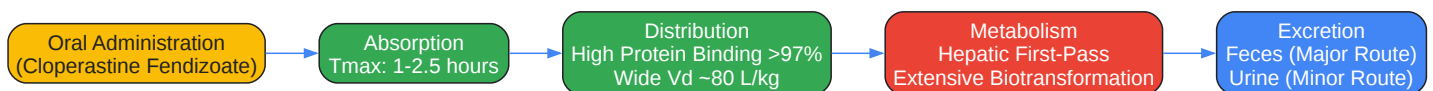
2. Stability-Indicating HPLC Analytical Method [4]

- **Objective:** To measure **cloperastine fendizoate** in the presence of its degradation products.
- **Chromatographic Conditions:**
 - **Column:** C18 column.
 - **Mobile Phase:** Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV at 250.0 nm.

- **Degradation Studies:** Forced degradation was performed under acidic, basic, and oxidative conditions at room temperature for 45 minutes. The drug showed significant degradation (~20%) under acidic and basic conditions.
- **Validation:** The method was validated per ICH guidelines and shown to be linear in the 5.0–200.0 µg/mL range.

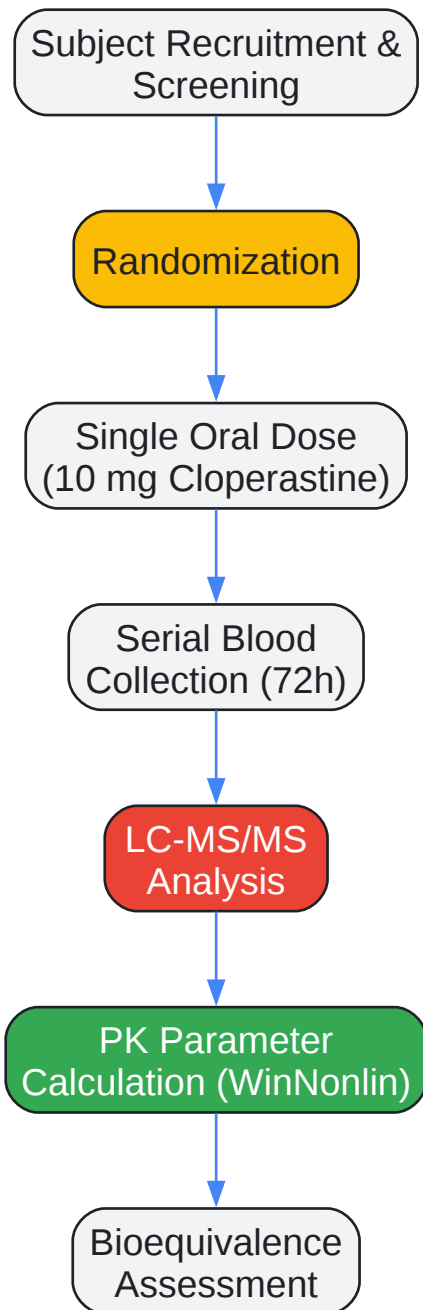
Pharmacokinetic Pathway and Workflow

The following diagrams outline the pharmacokinetic journey of cloperastine and the workflow of a typical bioequivalence study.



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Cloperastine pharmacokinetic pathway from absorption to excretion.



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Workflow for a clinical bioequivalence study of cloperastine formulations.

Key Pharmacological and Safety Profile

- **Mechanism of Action:** Cloperastine has a dual mechanism. It acts centrally on the cough center in the medulla oblongata without depressing the respiratory center. It also exhibits antihistaminic (H1-

receptor blocking) and mild bronchorelaxant (papaverine-like) activities [3] [1].

- **Safety and Tolerability:** The drug is generally well-tolerated. A recent study reported no serious adverse events after a single 10 mg dose [1]. One study noted that a high dose of 120 mg/day of levocloperastine was associated with adverse events, including "excitatory phenomena," suggesting a upper limit for the therapeutic range [2].

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